N-Methyl-4-methyldiphenhydramine

Overview

Description

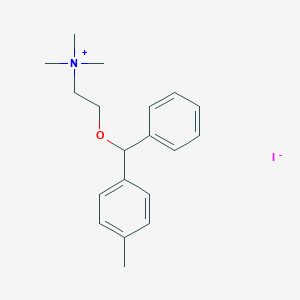

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide is a quaternary ammonium compound with the molecular formula C19H26INO and a molecular weight of 411.3 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and a methoxyethanaminium iodide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide typically involves the reaction of N,N,N-trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine with an iodide source. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.

Industry: It is utilized in industrial processes for the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide include other quaternary ammonium compounds with different substituents on the ammonium group or the aromatic rings. Examples include:

- N,N,N-Trimethyl-2-[(4-chlorophenyl)(phenyl)methoxy]ethanaminium iodide

- N,N,N-Trimethyl-2-[(4-methoxyphenyl)(phenyl)methoxy]ethanaminium iodide .

Uniqueness

N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

N-Methyl-4-methyldiphenhydramine (NMDP) is a compound of interest primarily due to its interaction with histamine receptors, particularly the H1 receptor. This article explores its biological activity, focusing on receptor binding, pharmacological effects, and potential therapeutic applications.

This compound is a quaternary ammonium compound with the chemical formula CHINO. It is structurally related to diphenhydramine, a well-known antihistamine. The compound has been synthesized and characterized for its binding affinity to various histamine receptors, particularly the H1 receptor.

Receptor Binding Affinity

NMDP has been studied for its affinity towards the histamine H1 receptor. Research indicates that it acts as a potent ligand, with a binding affinity constant (K) of approximately in guinea pig cerebellum tissue . This high affinity suggests that NMDP could effectively compete with other ligands for receptor binding.

Table 1: Binding Affinity of this compound

| Receptor Type | Tissue Source | Binding Affinity (K) |

|---|---|---|

| H1 | Guinea Pig Cerebellum | |

| H1 | Rat Cerebral Cortex |

Pharmacological Effects

The pharmacological profile of NMDP has been linked to its action on the central nervous system (CNS). Its modulation of the H1 receptor is significant in various physiological processes such as:

- Allergic Reactions : By blocking histamine signaling, NMDP may alleviate symptoms associated with allergies.

- Sleep-Wake Regulation : The H1 receptor is implicated in sleep regulation; thus, NMDP may influence sleep patterns.

- Neurotransmitter Release : The compound's interaction with H3 receptors suggests potential roles in modulating neurotransmitter levels .

Case Studies and Research Findings

A study conducted by Wang et al. (1988) demonstrated that NMDP could serve as a quaternary radioligand for studying histamine receptors in vitro. The research highlighted its utility in examining receptor kinetics and binding characteristics in various tissues .

Another investigation into the compound's neuropharmacological effects indicated that it might have implications for treating conditions linked to neurotransmitter dysregulation, such as anxiety and depression .

Therapeutic Potential

Given its high affinity for the H1 receptor and its pharmacological effects, NMDP presents potential therapeutic applications:

Properties

IUPAC Name |

trimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO.HI/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4;/h5-13,19H,14-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMLFMFQMCOJPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921951 | |

| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-73-4 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(4-methylphenyl)phenylmethoxy]-, iodide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-methyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.